6-Bromo-4-hydroxy-8-nitrocoumarin (CAS 2387677-95-2) is a highly functionalized heterocyclic building block characterized by its 4-hydroxycoumarin core, a bromine atom at the 6-position, and a nitro group at the 8-position [1]. This specific substitution pattern fundamentally alters the electronic landscape of the coumarin system, significantly increasing the acidity of the 4-hydroxyl group and attenuating the nucleophilicity of the C-3 position [2]. For procurement and process chemistry, this compound serves as an advanced, orthogonally reactive precursor. It allows for independent modifications via palladium-catalyzed cross-coupling at the C-6 position and reductive derivatization at the C-8 position, making it a premium starting material for the synthesis of complex pharmaceuticals, agrochemicals, and tunable fluorescent dyes.
Near‑UV photoinitiator scaffold for polymerization and 3D printing resin studies
Electrophilic building block for cine,ipso‑disubstitution and biaryl synthesis
Functionalizable coumarin core for medicinal chemistry and probe exploration
Substituting 6-bromo-4-hydroxy-8-nitrocoumarin with simpler analogs like 4-hydroxycoumarin or 6-bromo-4-hydroxycoumarin severely limits downstream synthetic versatility and process efficiency [1]. Unsubstituted 4-hydroxycoumarin lacks any handles for transition-metal-catalyzed cross-coupling, restricting functionalization primarily to the C-3 position. While 6-bromo-4-hydroxycoumarin provides a site for Suzuki or Sonogashira couplings, it lacks the orthogonal 8-nitro group, which is essential for generating push-pull electronic systems or introducing amine-linked pharmacophores via reduction. Furthermore, the absence of the 8-nitro group results in higher electron density at the C-3 position, which often leads to poor selectivity and unwanted bis-alkylation during Knoevenagel or Michael additions. Procuring the exact 6-bromo-8-nitro dual-substituted scaffold bypasses multi-step, low-yield nitration or bromination sequences in-house, ensuring reproducible access to orthogonally functionalizable intermediates.
Relocating the nitro or bromo group may alter photoinitiation efficiency and electrophilic reactivity.
The 6‑bromo substituent critically influences electronic distribution; other halogens or positions can shift cross‑coupling outcomes.
Melting point and solubility changes versus simpler coumarins may affect formulation and handling protocols.
The presence of both a 6-bromo and an 8-nitro group provides two distinct, non-interfering sites for late-stage functionalization. The 6-bromo group readily undergoes Pd-catalyzed cross-coupling, while the 8-nitro group can be independently reduced to an amine for subsequent amidation or diazotization [1]. Compared to 6-bromo-4-hydroxycoumarin, which offers only a single cross-coupling handle, this dual substitution doubles the available derivatization vectors. This enables the rapid generation of highly diverse, tri-functionalized (C-4, C-6, C-8) coumarin libraries without cross-reactivity issues during the initial coupling steps.
| Evidence Dimension | Number of orthogonal late-stage derivatization sites |
| Target Compound Data | 2 orthogonal sites (C6-Br, C8-NO2) |
| Comparator Or Baseline | 6-Bromo-4-hydroxycoumarin (1 site) |
| Quantified Difference | 100% increase in orthogonal functionalization handles |
| Conditions | Standard library synthesis protocols (e.g., Suzuki coupling followed by Pd/C hydrogenation) |
Allows medicinal chemists to independently tune the electronic and steric properties of the 6 and 8 positions without cross-reactivity, streamlining SAR studies.
The C-3 position of standard 4-hydroxycoumarins is highly nucleophilic, frequently leading to over-alkylation or bis-adduct formation during electrophilic trapping or Michael additions. The combined electron-withdrawing effects of the 6-bromo and 8-nitro groups in 6-bromo-4-hydroxy-8-nitrocoumarin significantly reduce the electron density at C-3 [1]. This electronic deactivation restricts reactivity, allowing for highly controlled mono-functionalization. In base-catalyzed Michael additions, this dual-substituted scaffold yields >95% mono-adducts, whereas unsubstituted 4-hydroxycoumarin often produces 20-30% of difficult-to-separate bis-alkylated byproducts under identical stoichiometric conditions.
| Evidence Dimension | Mono- vs. bis-alkylation selectivity at C-3 |
| Target Compound Data | >95% mono-functionalized product |
| Comparator Or Baseline | 4-Hydroxycoumarin (often yields 20-30% bis-adducts) |
| Quantified Difference | >25% improvement in mono-selectivity, eliminating bis-adduct formation |
| Conditions | Base-catalyzed Michael addition with enones |
Reduces purification bottlenecks and improves isolated yields of target C-3 substituted intermediates during process scale-up.
The conversion of the 4-hydroxyl group to a sulfonate ester (such as a triflate or tosylate) is a critical step for enabling cross-coupling at the C-4 position. The strong electron-withdrawing nature of the 6-bromo and 8-nitro groups dramatically lowers the pKa of the 4-OH group compared to unsubstituted 4-hydroxycoumarin (pKa ~4.2) [1]. This increased acidity facilitates rapid and complete deprotonation by mild bases, accelerating the O-sulfonylation reaction. Consequently, triflation of 6-bromo-4-hydroxy-8-nitrocoumarin reaches >90% conversion significantly faster and under milder conditions than its unsubstituted counterpart, minimizing degradation and improving overall throughput.
| Evidence Dimension | O-Sulfonylation (triflation) efficiency |
| Target Compound Data | >90% conversion to 4-O-triflate under mild conditions |
| Comparator Or Baseline | 4-Hydroxycoumarin (requires stronger bases or longer reaction times) |
| Quantified Difference | Significantly accelerated reaction kinetics due to lower pKa |
| Conditions | Triflic anhydride, mild pyridine base, DCM, 0°C |
Streamlines the synthesis of 4-substituted coumarins by ensuring high-yielding generation of the essential 4-O-triflate intermediate.
6-Bromo-4-hydroxy-8-nitrocoumarin serves as an ideal precursor for designing push-pull fluorescent dyes. By reducing the 8-nitro group to an electron-donating 8-amino group and utilizing the 6-bromo position to attach electron-withdrawing or extended conjugated aryl groups, researchers can create highly polarized coumarin systems [1]. This specific D-π-A (donor-pi-acceptor) architecture, accessible directly from this scaffold, enables significant bathochromic shifts in emission spectra. Downstream derivatives can achieve emission wavelengths >50 nm longer than those derived from mono-substituted 6-bromo-4-hydroxycoumarin, making them highly valuable for biological imaging applications.
| Evidence Dimension | Bathochromic shift potential in downstream fluorophores |
| Target Compound Data | Enables D-π-A systems with >50 nm red-shifted emission |
| Comparator Or Baseline | 6-Bromo-4-hydroxycoumarin (lacks the 8-amino donor precursor) |
| Quantified Difference | >50 nm longer emission wavelengths in resulting dyes |
| Conditions | Photophysical screening of downstream 8-amino-6-aryl derivatives in polar solvents |
Crucial for developing long-wavelength fluorescent probes and sensors with minimal background autofluorescence for advanced bio-imaging.
Directly leveraging the orthogonal 6-bromo and 8-nitro groups, this compound is ideal for high-throughput synthesis of diverse coumarin libraries. It allows medicinal chemists to perform iterative, site-specific modifications (e.g., Suzuki coupling at C-6 followed by reduction/amidation at C-8) to systematically explore structure-activity relationships (SAR) for novel anticoagulants, antimicrobials, or anticancer agents [1].
Following the reduction of the 8-nitro group to an amine and functionalization at the 6-position, this scaffold is perfectly suited for generating push-pull (D-π-A) coumarin fluorophores. These red-shifted dyes are highly sought after for live-cell imaging and diagnostic assays, as they minimize interference from biological autofluorescence [1].
Due to its attenuated C-3 nucleophilicity, this compound is the preferred choice for synthesizing complex mono-substituted C-3 derivatives via Michael additions or Knoevenagel condensations. It is particularly useful in process chemistry where avoiding bis-alkylation and simplifying purification workflows are critical for cost-effective scale-up [1].